Cimiracemoside A

Catalog No.
S653026
CAS No.
264875-61-8
M.F
C37H56O11
M. Wt
676.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cimiracemoside A

CAS Number

264875-61-8

Product Name

Cimiracemoside A

IUPAC Name

[(1S,5R,7S,10R,12S,14R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacos-2-en-14-yl] acetate

Molecular Formula

C37H56O11

Molecular Weight

676.8 g/mol

InChI

InChI=1S/C37H56O11/c1-17-25-20(47-37(43)28(17)48-32(5,6)30(37)42)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19+,20-,21-,23-,24+,25-,26-,27+,28+,29-,30+,33-,34+,35+,36-,37-/m0/s1

InChI Key

IHMRHYCBRKQAFU-CCPRSJHGSA-N

SMILES

CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1OC(C8O)(C)C)O

Synonyms

cimiracemoside A, cimiracemoside-A

Canonical SMILES

CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1OC(C8O)(C)C)O

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C)C)O[C@]8([C@@H]1OC([C@H]8O)(C)C)O

Cimiracemoside A is a naturally occurring compound derived from the roots of Cimicifuga racemosa, commonly known as black cohosh. This herbaceous plant belongs to the Ranunculaceae family and is primarily found in North America. Cimiracemoside A is recognized for its complex structure, with a molecular formula of C37H56O11C_{37}H_{56}O_{11} and a molecular weight of 676.8g/mol676.8\,g/mol . The compound appears as a colorless crystalline substance, characterized by its tasteless and odorless properties. It has a melting point of 196-197 °C and exhibits moderate solubility in methanol .

Typical for glycosides and complex natural products. These include:

  • Oxidation: Cimiracemoside A can be oxidized to form different derivatives, which may alter its biological activity.
  • Reduction: Reduction reactions can modify its glycosidic bonds, potentially affecting its solubility and reactivity.
  • Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule, allowing for the introduction of new functional groups .

The specific conditions and reagents for these reactions often include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

Cimiracemoside A exhibits significant biological activities, including:

  • Estrogenic Effects: It interacts with estrogen receptors, making it potentially beneficial for managing menopausal symptoms such as hot flashes.
  • Anti-inflammatory Properties: The compound shows promise in reducing inflammation, which could be useful in treating various inflammatory disorders.
  • Neuroprotective Effects: Preliminary studies suggest that Cimiracemoside A may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases .

The primary method for synthesizing Cimiracemoside A involves extraction from the roots of black cohosh. The process includes:

  • Extraction: The dried and powdered rhizomes are subjected to solvent extraction using methanol or ethanol.
  • Purification: The extract is purified through chromatographic techniques such as high-performance liquid chromatography (HPLC).
  • Characterization: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the identity and purity of Cimiracemoside A .

Cimiracemoside A has diverse applications across various fields:

  • Pharmaceuticals: Due to its estrogenic and anti-inflammatory properties, it is being explored for developing treatments for menopausal symptoms and inflammatory conditions.
  • Cosmetics: Its antioxidant properties make it a candidate for use in skincare products aimed at reducing oxidative stress on the skin.
  • Food Industry: Potential use as a natural preservative due to its antioxidant capabilities .

Research on Cimiracemoside A has highlighted its interactions with various biological systems:

  • Studies have indicated that it may enhance the efficacy of certain medications used in hormone replacement therapy.
  • Interaction studies have also explored its safety profile when combined with other herbal extracts or pharmaceuticals, showing no significant adverse effects at reasonable doses .

Several compounds share structural or functional similarities with Cimiracemoside A. Notable examples include:

  • Cimiracemoside B
  • Cimiracemoside C
  • Cimiracemoside D

Comparison Table

CompoundMolecular FormulaKey Biological ActivitiesUnique Features
Cimiracemoside AC37H56O11C_{37}H_{56}O_{11}Estrogenic, anti-inflammatoryStrong neuroprotective effects
Cimiracemoside BC36H54O10C_{36}H_{54}O_{10}EstrogenicLess potent than Cimiracemoside A
Cimiracemoside CC26H36O7C_{26}H_{36}O_{7}AntioxidantFocused on antioxidant activity
Cimiracemoside DC35H54O9C_{35}H_{54}O_{9}Anti-inflammatoryUnique glycosidic structure

Cimiracemoside A stands out due to its comprehensive range of biological activities, particularly its neuroprotective effects, which are not as pronounced in other similar compounds.

XLogP3

2.2

UNII

7N2E1K5A7H

Wikipedia

Cimiracemoside a

Dates

Modify: 2023-08-15

Explore Compound Types